![molecular formula C7H15ClN2O B1279976 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride CAS No. 5437-48-9](/img/structure/B1279976.png)
2-Amino-1-(piperidin-1-yl)ethanone hydrochloride
Overview
Description
2-Amino-1-(piperidin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is commonly used in various fields of scientific research due to its unique chemical properties. The compound is a hydrochloride salt form of 2-Amino-1-(piperidin-1-yl)ethanone, which is known for its applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride typically involves the reaction of piperidine with an appropriate amino ketone precursor. One common method involves the reaction of piperidine with 2-chloroacetone in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Anhydrous conditions
Reagents: Piperidine, 2-chloroacetone, base (e.g., sodium hydroxide), hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification steps: such as recrystallization or chromatography to achieve high purity levels.
Quality control measures: to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(piperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₇H₁₄N₂O·HCl and features a piperidine ring along with an amino group attached to an ethanone moiety. Its melting point is approximately 192-193°C, and it is classified as harmful if swallowed or in contact with skin, indicating its potential toxicity . The presence of functional groups such as amines and ketones allows for diverse chemical reactivity, making it suitable for various synthetic applications.
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure enables researchers to explore its biological activities and interactions with various biological targets. Preliminary studies suggest that it may exhibit significant binding affinity towards specific enzymes or receptors, which could lead to the development of new therapeutic agents .
Case Study: Drug Interaction Studies
Studies have focused on the interaction of this compound with different biological targets. For instance, investigations into its pharmacological profile have revealed potential applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors. These studies are essential for assessing the safety and efficacy of compounds prior to clinical application.
Synthesis of Complex Organic Molecules
The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex structures with desired properties. Researchers have developed several synthetic routes for this compound, emphasizing its versatility in creating derivatives that may possess enhanced biological activities .
Table 1: Synthetic Routes for this compound
Synthesis Method | Description |
---|---|
Method A | Multi-step organic reactions involving piperidine derivatives. |
Method B | Reaction with specific aldehydes to form Schiff bases. |
Method C | Use of coupling reactions to attach additional functional groups. |
Applications in Proteomics Research
In proteomics, this compound is studied for its potential use as a reagent or modifier in protein analysis techniques. While specific applications are not widely documented, its chemical properties suggest it could play a role in enhancing protein interactions or stability during experimental procedures .
Biological Activities
Research indicates that this compound exhibits various biological activities beyond its synthetic utility. These include:
- Antimicrobial Properties : Investigations into its efficacy against bacterial strains have shown promising results.
- Neuropharmacological Effects : Preliminary findings suggest potential applications in treating conditions like anxiety and depression due to its interaction with neurotransmitter systems .
Mechanism of Action
The mechanism of action of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(morpholin-4-yl)ethanone hydrochloride
- 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
- 2-Amino-1-(azepan-1-yl)ethanone hydrochloride
Uniqueness
2-Amino-1-(piperidin-1-yl)ethanone hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .
Biological Activity
2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, with the molecular formula C7H14N2O·HCl and a CAS number of 5437-48-9, is a compound that has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is a six-membered saturated heterocyclic structure containing one nitrogen atom. The presence of both an amino group and a carbonyl group contributes significantly to its reactivity and biological activity. The unique arrangement of these functional groups influences its interaction with various biological targets, making it significant in medicinal chemistry and organic synthesis .
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial properties . Studies have evaluated its efficacy against various bacterial strains, demonstrating activity that suggests its utility in treating infections caused by resistant bacteria .
Analgesic and Anti-inflammatory Effects
Compounds derived from 2-Amino-1-(piperidin-1-yl)ethanone have shown promise in analgesic and anti-inflammatory applications. These derivatives have been investigated for their ability to modulate pain pathways and reduce inflammation, indicating potential therapeutic benefits in pain management .
Central Nervous System (CNS) Disorders
The compound has also been explored for its effects on central nervous system disorders . Its derivatives are being studied for their potential to interact with neurotransmitter systems, which may provide insights into treatments for conditions such as anxiety, depression, and neurodegenerative diseases .
Inhibition of Monoacylglycerol Lipase (MAGL)
A notable study focused on the inhibition of human monoacylglycerol lipase (MAGL), where derivatives of piperidine compounds were evaluated for their inhibitory activity. The research highlighted that certain derivatives exhibited low nanomolar range inhibition against MAGL, suggesting their potential as therapeutic agents for managing pain and inflammation through cannabinoid modulation .
Acetyl-CoA Carboxylase Inhibition
Another significant area of research involved the evaluation of piperidinyl compounds as inhibitors of acetyl-CoA carboxylase (ACC). One derivative was reported to possess IC50 values of 189 nM against ACC1 and 172 nM against ACC2, demonstrating promising biological activities comparable to established drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The following table summarizes some key findings regarding related compounds:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
2-Amino-N-methylpiperidine | Methyl group on nitrogen | Different pharmacological properties |
3-Amino-piperidin-2-one | Amino group at position 3 | Potentially different reactivity |
4-Amino-piperidine | Amino group on the fourth carbon | Varies in biological activity compared to others |
2-Amino-N-(pyridinyl)ethanone | Contains a pyridine ring | Enhanced interactions with certain receptors |
Properties
IUPAC Name |
2-amino-1-piperidin-1-ylethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINZXLOVUKWACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-48-9 | |
Record name | Ethanone, 2-amino-1-(1-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5437-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5437-48-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-1-(piperidin-1-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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